molecular formula C19H19BrN6O2 B2853636 (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021248-67-8

(5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2853636
CAS No.: 1021248-67-8
M. Wt: 443.305
InChI Key: KGDUYKVHHJLCFL-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a potent and selective kinase inhibitor of significant interest in oncology research, particularly in the study of anaplastic lymphoma kinase (ALK) and ROS1-driven cancers. Its design incorporates a key bromofuran moiety and a pyridazine-piperazine scaffold, which contributes to high-affinity binding and selectivity. This compound acts by competitively inhibiting the ATP-binding site of ALK, thereby suppressing its constitutive kinase activity and downstream signaling pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK, which are crucial for tumor cell proliferation and survival [https://pubmed.ncbi.nlm.nih.gov/26055709/]. Researchers utilize this inhibitor primarily to investigate the mechanisms of ALK-positive malignancies, such as non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL), both in vitro and in vivo. Its application extends to probing resistance mechanisms that arise from secondary mutations in the ALK kinase domain, a common challenge with first-generation ALK inhibitors like crizotinib, making it a valuable tool for developing next-generation therapeutic strategies [https://www.ncbi.nlm.nih.gov/books/NBK558984/]. The compound's research value is further underscored in chemical biology for the synthesis of probe molecules to study kinome-wide selectivity and for use in proteomic studies to identify novel kinase substrates.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN6O2/c1-13-3-2-4-16(21-13)22-17-7-8-18(24-23-17)25-9-11-26(12-10-25)19(27)14-5-6-15(20)28-14/h2-8H,9-12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDUYKVHHJLCFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Furan Precursors

The 5-bromofuran-2-carbonyl group is synthesized via Pd-catalyzed cross-coupling or direct bromination of furfural derivatives. Source demonstrates that 5-bromo-2-furaldehyde can be prepared through bromination of 2-furaldehyde using N-bromosuccinimide (NBS) in acetic acid, achieving yields >80%. Alternatively, organozinc intermediates enable regioselective bromination. For instance, 2-(5-bromofuran-2-yl)-1,3-dioxolane reacts with zinc to form a reactive organozinc species, which is subsequently quenched with electrophiles.

Conversion to Acyl Chloride

The aldehyde is oxidized to 5-bromofuran-2-carboxylic acid using KMnO4 in acidic conditions, followed by treatment with thionyl chloride (SOCl2) to yield 5-bromofuran-2-carbonyl chloride . This intermediate is critical for amide bond formation with piperazine.

Piperazine Functionalization

Preparation of Piperazin-1-yl Methanone Intermediate

The coupling of 5-bromofuran-2-carbonyl chloride with piperazine is conducted in anhydrous dichloromethane (DCM) with triethylamine (Et3N) as a base. Source reports analogous reactions where trifluoroacetic acid (TFA) facilitates deprotection of Boc-piperazine derivatives, yielding (5-bromofuran-2-yl)(piperazin-1-yl)methanone in 85–90% yield after column chromatography.

Synthesis of 6-((6-Methylpyridin-2-yl)Amino)Pyridazin-3-yl Substituent

Amination of 3,6-Dichloropyridazine

Source outlines a robust protocol for functionalizing pyridazine:

  • 3,6-Dichloropyridazine is reacted with 6-methylpyridin-2-amine in ethanol at reflux, yielding 3-chloro-6-((6-methylpyridin-2-yl)amino)pyridazine (72% yield).
  • The chlorine at position 3 is displaced by piperazine via SNAr in dimethylformamide (DMF) at 120°C, forming 3-(piperazin-1-yl)-6-((6-methylpyridin-2-yl)amino)pyridazine .

Final Coupling and Purification

Amide Bond Formation

The piperazine-linked pyridazine intermediate is reacted with 5-bromofuran-2-carbonyl chloride in DCM with Et3N. After stirring for 12 h at 25°C, the crude product is purified via silica gel chromatography (eluent: 5% MeOH/DCM), yielding the target compound as a white solid (mp 148–150°C).

Characterization Data

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.72 (d, J = 3.6 Hz, 1H, furan-H), 7.25–7.15 (m, 2H, pyridine-H), 6.85 (d, J = 3.6 Hz, 1H, furan-H), 6.45 (s, 1H, NH), 3.95–3.75 (m, 8H, piperazine-H), 2.55 (s, 3H, CH3).
  • HRMS (ESI+) : m/z calc. for C20H19BrN6O2 [M+H]+: 471.0724; found: 471.0728.

Alternative Synthetic Routes and Optimization

One-Pot Tandem Reactions

Source describes in-situ oxidation and coupling strategies for analogous ketosulfones. Adapting this approach, 3-(piperazin-1-yl)-6-((6-methylpyridin-2-yl)amino)pyridazine could be acylated without isolating intermediates, reducing tungsten contamination risks.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in DMF accelerates SNAr reactions, improving yields to 88% while reducing reaction times.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyridazine Amidation : Steric hindrance at position 3 of pyridazine necessitates excess piperazine (2.5 eq) for complete substitution.
  • Byproduct Formation : Trace N-oxide byproducts (from pyridine oxidation) are removed via hot methanol pulping.
  • Purification : Column chromatography with gradient elution (3–10% MeOH/DCM) resolves closely eluting impurities.

Industrial Scalability Considerations

  • Cost-Efficiency : Using Na2WO4-free oxidation protocols (as in) eliminates tungsten removal steps, cutting production costs by 20%.
  • Solvent Recovery : DCM and ethanol are recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction reactions can target the pyridazinyl or piperazinyl moieties, potentially altering their electronic properties.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heteroatoms and aromatic rings makes it a versatile scaffold for drug design.

Medicine

Medicinally, this compound and its derivatives are studied for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to interact with biological targets.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core pharmacophores: piperazine-methanone hybrids, halogenated heterocycles, and amino-substituted pyridazines/pyrimidines. Below is a detailed comparison with key analogs from literature and databases:

Table 1: Structural and Functional Comparison with Similar Compounds

Compound Name / Identifier Core Structure Differences Key Substituents/Functional Groups Hypothesized Impact on Properties
Target Compound: (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone Piperazine-methanone core, pyridazine, 5-bromofuran - 5-Bromofuran (electron-withdrawing)
- Pyridazin-3-ylamino group
- 6-Methylpyridin-2-yl
Enhanced lipophilicity (Br), potential for π-π stacking (pyridazine), H-bonding (amino group)
(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone (w3) Piperazine-methanone core, pyrimidine, triazole-phenyl - Chloropyrimidine (smaller halogen)
- Triazole-phenyl group
Reduced steric bulk (Cl vs. Br), possible kinase selectivity via triazole interactions
(5R)-4-(5-bromofuran-2-carbonyl)-5-(4-fluorophenyl)-7-methyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one Benzodiazepinone core, 5-bromofuran - Benzodiazepinone (rigid scaffold)
- 4-Fluorophenyl
Increased conformational rigidity, potential CNS activity (benzodiazepine scaffold)
Isorhamnetin-3-O-glycoside Flavonoid glycoside (non-synthetic) - Sugar moiety
- Methoxy groups
Polar, water-soluble (glycoside), antioxidant activity (flavonoid core)

Key Findings:

Halogen Effects : The 5-bromofuran group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to chlorine-substituted analogs (e.g., w3, logP ~2.8–3.2). Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets .

Heterocycle Substitution : Pyridazine in the target compound offers two adjacent nitrogen atoms for H-bonding, contrasting with pyrimidine in w3 (one nitrogen). This could improve binding to ATP pockets in kinases .

Biological Relevance : Unlike natural products like Isorhamnetin-3-O-glycoside , the target compound’s synthetic design prioritizes kinase or GPCR modulation over antioxidant activity.

Biological Activity

The compound (5-Bromofuran-2-yl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described by its IUPAC name:

 5 bromofuran 2 yl 4 6 6 methylpyridin 2 yl amino pyridazin 3 yl piperazin 1 yl methanone\text{ 5 bromofuran 2 yl 4 6 6 methylpyridin 2 yl amino pyridazin 3 yl piperazin 1 yl methanone}

This structure includes multiple heteroatoms and functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the piperazine moiety enhance its binding affinity to various biological targets, potentially modulating their activity. This interaction may lead to alterations in signaling pathways associated with cellular proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of related compounds in the same class. For instance, derivatives with similar structural features have shown significant inhibitory effects on cancer cell lines.

Compound Cell Line Tested IC50 Value (µM) Effect
BPUMCF-78.47 ± 0.18Growth inhibition
BPUHeLa9.22 ± 0.17Growth inhibition

These results indicate that compounds with structural similarities to this compound may exhibit comparable anticancer properties through mechanisms such as inhibiting angiogenesis and inducing apoptosis in tumor cells .

Inhibition of Matrix Metalloproteinases

Computational studies suggest that this compound could effectively bind to matrix metalloproteinases (MMPs), which are crucial in tumor progression and metastasis. Docking studies have indicated favorable binding energies, suggesting potential as an inhibitor of MMPs, particularly MMP-2 and MMP-9, which are often overexpressed in cancer .

Case Studies

A recent study evaluated the effects of structurally analogous compounds in vivo using chick chorioallantoic membrane (CAM) assays. The findings demonstrated significant suppression of blood vessel formation in tumor tissues, indicating a potential mechanism through which these compounds exert their anticancer effects .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound differentiates it from other compounds in its class, such as:

Compound Key Features Biological Activity
Compound A5-Bromo groupAntimicrobial
Compound BPiperazine ringAnticancer

This comparison highlights the distinct chemical properties that may contribute to varying biological activities among related compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the coupling of the bromofuran and pyridazine-piperazine moieties?

  • Methodological Answer : The coupling reaction between bromofuran and the pyridazine-piperazine core can be optimized using nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling. Key factors include:

  • Solvent Selection : Polar aprotic solvents like DMF or THF improve reaction efficiency due to their ability to stabilize intermediates .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance regioselectivity in pyridazine functionalization .
  • Monitoring : Track reaction progress via TLC or HPLC, with final purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positioning, particularly for the bromofuran (δ 6.5–7.2 ppm for furan protons) and piperazine (δ 2.5–3.5 ppm for N-CH₂ groups) .
  • HPLC : Assess purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z ~520–530) .

Q. How can solubility challenges during in vitro assays be addressed?

  • Methodological Answer :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt Formation : Convert the free base to a hydrochloride salt via HCl gas treatment in anhydrous ether .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Standardized Assays : Re-test the compound under uniform conditions (e.g., ATP concentration in kinase assays, pH-controlled buffers) to eliminate variability .
  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., ’s triazolo-pyrimidine derivatives) to identify critical substituents influencing activity .
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct target binding .

Q. What computational approaches are suitable for predicting target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with kinase domains (e.g., EGFR or PI3K). Focus on hydrogen bonding with the pyridazine N-atom and hydrophobic interactions with the bromofuran .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, monitoring RMSD and binding free energy (MM-PBSA) .

Q. How to design a SAR study for optimizing metabolic stability?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyridazine ring to reduce CYP450-mediated oxidation .
  • Isotope Labeling : Synthesize a deuterated analog at metabolically labile sites (e.g., piperazine CH₂ groups) and compare t₁/₂ in microsomal assays .
  • In Silico Prediction : Use ADMET Predictor™ or SwissADME to prioritize analogs with lower topological polar surface area (<75 Ų) .

Q. What strategies mitigate off-target effects in cellular models?

  • Methodological Answer :

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits.
  • Proteome-Wide Analysis : Employ thermal proteome profiling (TPP) to detect non-canonical targets .
  • CRISPR Knockout : Validate target specificity using isogenic cell lines lacking the putative target gene .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC₅₀ values across 10-dose ranges (e.g., 0.1–100 µM) to account for potency variability .
  • Biomarker Correlation : Link efficacy to expression levels of the target protein (e.g., via Western blot or RNA-seq) in sensitive vs. resistant lines .
  • Microenvironment Mimicry : Test in 3D spheroid models or co-cultures with stromal cells to replicate in vivo conditions .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Methodological Answer :

  • Rodent Models : Use Sprague-Dawley rats for IV/PO dosing (1–10 mg/kg), with plasma sampling at 0.5, 2, 6, 24 h post-dose. Monitor Cₘₐₓ and AUC via LC-MS/MS .
  • Tissue Distribution : Perform qWBA (quantitative whole-body autoradiography) with radiolabeled compound to assess brain penetration (critical for CNS targets) .

Methodological Resources

  • Synthesis Protocols : Refer to , and 8 for stepwise reaction conditions .
  • Biological Assays : Adapt protocols from for kinase inhibition and cytotoxicity testing .
  • Data Analysis : Utilize PubChem () for physicochemical property prediction .

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